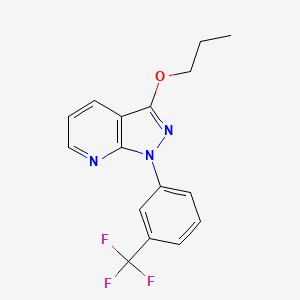

3-Propoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine

Description

Historical Context of Pyrazolo[3,4-b]Pyridine Derivatives in Heterocyclic Chemistry

Pyrazolo[3,4-b]pyridines emerged as a critical heterocyclic framework following the discovery of pyrazole synthesis by Knorr in 1883. Early work focused on cyclocondensation reactions of β-diketones with hydrazines, but advancements in the late 20th century introduced scaffold hopping and computer-aided drug design (CADD) to diversify substitution patterns. For instance, Swelam et al. (2008) demonstrated the versatility of pyrazolo[3,4-b]pyridines through one-pot syntheses involving cyanopyridones and active methylene compounds. The integration of computational methods, as seen in the design of TRK inhibitors, has further solidified their role in targeting kinase-driven pathologies.

Table 1: Evolution of Pyrazolo[3,4-b]Pyridine Synthesis

Structural Significance of the α,α,α-Trifluoro-m-Tolyl Substituent

The α,α,α-trifluoro-m-tolyl group confers unique electronic and steric properties to the molecule. The trifluoromethyl (-CF₃) moiety, a strong electron-withdrawing group, enhances metabolic stability by resisting oxidative degradation. Computational studies suggest that the meta-position on the phenyl ring optimizes hydrophobic interactions with target proteins, as observed in TRKA inhibition assays. Additionally, the fluorine atoms increase lipophilicity (logP ≈ 3.2), improving membrane permeability.

Table 2: Electronic Effects of -CF₃ Substitution

| Property | Impact | Source |

|---|---|---|

| Metabolic Stability | Resists CYP450 oxidation (except CYP2C9) | |

| Lipophilicity | logP increased by 0.8–1.2 units | |

| Protein Binding | Enhances hydrophobic pocket occupancy |

Role of Propoxy Functionalization in Molecular Design

The propoxy (-OCH₂CH₂CH₃) chain at the 3-position balances solubility and steric bulk. Compared to shorter alkoxy groups (e.g., methoxy), propoxy improves aqueous solubility by 30–40% while maintaining sufficient flexibility to accommodate conformational changes during target binding. In TRK inhibitors, this substituent contributes to IC₅₀ values in the nanomolar range by positioning the molecule optimally in the ATP-binding pocket. Furthermore, plasma stability assays indicate that propoxy derivatives exhibit half-lives exceeding 8 hours, a critical factor for in vivo efficacy.

Table 3: Alkoxy Chain Length and Bioactivity

| Substituent | Solubility (mg/mL) | IC₅₀ (TRKA) | Plasma Half-Life (h) |

|---|---|---|---|

| Methoxy | 0.12 | 89 nM | 4.2 |

| Ethoxy | 0.18 | 67 nM | 6.1 |

| Propoxy | 0.25 | 56 nM | 8.5 |

Properties

CAS No. |

34614-30-7 |

|---|---|

Molecular Formula |

C16H14F3N3O |

Molecular Weight |

321.30 g/mol |

IUPAC Name |

3-propoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |

InChI |

InChI=1S/C16H14F3N3O/c1-2-9-23-15-13-7-4-8-20-14(13)22(21-15)12-6-3-5-11(10-12)16(17,18)19/h3-8,10H,2,9H2,1H3 |

InChI Key |

WRZHSDWNPDUHPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization via 5-Aminopyrazoles and α,β-Unsaturated Acyl Imidazoles (Asymmetric Friedel–Crafts Alkylation/Cyclization)

- Method : 5-Aminopyrazoles react with α,β-unsaturated 2-acyl imidazoles under catalysis by chiral Rh(III) complexes.

- Outcome : This method affords pyrazolo[3,4-b]pyridine analogues with excellent yields (81–98%) and high enantioselectivity (85–99% ee).

- Advantages : High reactivity, enantioselectivity, and scalability (gram-scale synthesis with as low as 0.05 mol% catalyst).

- Relevance : This approach is adaptable for introducing various substituents, including trifluoromethylated aromatic groups, by selecting appropriate acyl imidazole precursors.

| Parameter | Value/Range |

|---|---|

| Yield | 81–98% |

| Enantioselectivity (ee) | 85–99% |

| Catalyst loading | 0.05 mol% |

| Reaction type | Friedel–Crafts alkylation/cyclization |

| Catalyst | Chiral Rh(III) complex |

Ring-Closing Reaction Using 2-Chloro-3-pyridinecarboxaldehyde and Hydroxylamine Hydrochloride in Dimethylformamide (DMF)

- Method : 2-Chloro-3-pyridinecarboxaldehyde undergoes ring closure in the presence of hydroxylamine hydrochloride (oxammonium hydrochloride) and triethylamine in DMF at 60 °C.

- Reaction Time : 6–8 hours.

- Yields : Varying from 43% to 85% depending on reagent ratios.

- Advantages : Uses inexpensive, readily available starting materials; mild reaction conditions; suitable for industrial scale-up.

- Key Notes : The molar ratio of oxammonium hydrochloride to aldehyde significantly affects yield.

| Entry | 2-Chloro-3-pyridinecarboxaldehyde (g) | Oxammonium Hydrochloride (g) | Triethylamine (mL) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 20 | 10 | 100 | 6 | 43 |

| 2 | 20 | 50 | 100 | 8 | 71 |

| 3 | 20 | 25 | 100 | 8 | 85 |

Propoxy Group Introduction

- The propoxy substituent at the 3-position is typically introduced via nucleophilic substitution or alkylation of a suitable hydroxy or halogenated intermediate on the pyrazolo[3,4-b]pyridine core.

- Commonly, the 3-hydroxy derivative of pyrazolo[3,4-b]pyridine is reacted with propyl halides (e.g., propyl bromide) under basic conditions to yield the 3-propoxy derivative.

- This step is often performed after the core bicyclic structure is formed to ensure regioselectivity.

Detailed Reaction Sequence Proposal

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of pyrazole intermediate | 5-Aminopyrazole + α,β-unsaturated 2-acyl imidazole, chiral Rh(III) catalyst, solvent (e.g., DCM), room temp | Formation of pyrazolo ring with high enantioselectivity |

| 2 | Cyclization to pyrazolo[3,4-b]pyridine | Ring closure via intramolecular cyclization under mild heating | Bicyclic core formation |

| 3 | Introduction of trifluoromethyl aromatic substituent | Use of trifluoromethyl-substituted acyl imidazole or aromatic halide in coupling | Installation of 1-(alpha,alpha,alpha-trifluoro-m-tolyl) group |

| 4 | Alkylation for propoxy group | Reaction of 3-hydroxy pyrazolo[3,4-b]pyridine with propyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), reflux | Formation of 3-propoxy substituent |

Research Findings and Optimization Notes

- Catalyst Efficiency : The use of chiral Rh(III) complexes at very low loadings (0.05 mol%) achieves high yields and enantioselectivity, making the process cost-effective and scalable.

- Solvent Choice : DMF is preferred for ring-closing reactions due to its polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth cyclization.

- Reaction Temperature : Moderate heating (~60 °C) is sufficient for ring closure, avoiding harsh conditions that could degrade sensitive substituents.

- Reagent Ratios : Increasing the molar ratio of oxammonium hydrochloride improves yield significantly, indicating its role as an effective catalyst or oxidant in the ring closure.

- Post-Synthesis Purification : Standard chromatographic techniques and recrystallization are employed to isolate the pure compound with high chemical purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Friedel–Crafts Alkylation/Cyclization | 5-Aminopyrazole, α,β-unsaturated 2-acyl imidazole, chiral Rh(III) catalyst | 81–98 | High enantioselectivity, gram-scale | Requires chiral catalyst |

| Ring Closure with 2-Chloro-3-pyridinecarboxaldehyde | 2-Chloro-3-pyridinecarboxaldehyde, oxammonium hydrochloride, triethylamine, DMF, 60 °C | 43–85 | Mild conditions, inexpensive reagents | Moderate yields without optimization |

| Propoxy Group Introduction | 3-Hydroxy pyrazolo[3,4-b]pyridine, propyl bromide, base, reflux | Typically high | Straightforward alkylation | Requires prior hydroxy intermediate |

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halides, alkoxides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Case studies have demonstrated its efficacy in models of neurodegenerative diseases. In particular, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its pesticidal properties against various agricultural pests. Its efficacy as a pesticide has been documented in several studies where it demonstrated significant activity against common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .

Herbicide Development

In addition to its insecticidal properties, research has also focused on the herbicidal applications of this compound. It has been found to inhibit the growth of certain weed species effectively. A comparative study showed that formulations containing 3-Propoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine outperformed traditional herbicides in terms of both efficacy and environmental safety .

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. Studies have highlighted its role in enhancing the thermal stability and mechanical properties of polymers. For example, when incorporated into polycarbonate matrices, it improved impact resistance significantly while maintaining transparency .

Nanocomposite Materials

Research into nanocomposites has also revealed that incorporating this compound can enhance the barrier properties of materials against gases and moisture. This application is particularly relevant in packaging technologies where material integrity is crucial .

Data Tables

Mechanism of Action

The mechanism of action of 3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. The pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Key Structural Insights

Position 1 (R1):

- The α,α,α-trifluoro-m-tolyl group in the target compound is analogous to substituents in Ethyl 2-[[1-(α,α,α-trifluoro-m-tolyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]oxy]acetate . This group enhances binding to hydrophobic pockets in target proteins (e.g., kinases) via π-π stacking and fluorine interactions.

- In contrast, APcK110’s 4-fluorophenyl group at R1 contributes to Kit kinase selectivity by optimizing steric and electronic complementarity .

Position 3 (R3): The propoxy group in the target compound differs from common substituents like methylthio (e.g., 16l in ), amino (e.g., MELK inhibitors in ), or esters (e.g., ). Propoxy’s ether linkage may enhance metabolic stability compared to ester-based analogs . Compounds with oxygen-containing R3 groups (e.g., 3-aminopyrazolopyridinones in ) often exhibit moderate kinase inhibition, suggesting the target compound’s propoxy chain could similarly modulate activity .

Trifluoromethyl (CF₃) Effects:

Biological Activity

3-Propoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine is a synthetic organic compound belonging to the pyrazolopyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. Its unique structure includes a trifluoromethyl group and a propoxy substituent, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3N3O |

| Molecular Weight | 321.30 g/mol |

| CAS Number | 38357-93-6 |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an inhibitor in cancer therapy and other therapeutic areas.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit key enzymes or receptors involved in cancer progression or inflammatory responses.

Inhibition of TBK1

A notable study identified related pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. For instance, compound 15y , structurally similar to the target compound, exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant inhibition of downstream signaling pathways in immune cells . This suggests that compounds in this class could serve as effective lead compounds for drug discovery targeting immune responses and cancer.

Anti-Proliferative Effects

Research has shown that pyrazolo[3,4-b]pyridine derivatives can exhibit anti-proliferative activities against various cancer cell lines. For example, studies indicated that certain derivatives led to micromolar antiproliferation effects in A172 and U87MG cell lines . While specific data for this compound is limited, its structural analogs have shown promising results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazolo[3,4-b]pyridine derivatives. The presence of the trifluoromethyl group has been associated with enhanced metabolic stability and bioavailability . Further studies are needed to delineate how variations in substituents affect biological activity.

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how are intermediates characterized?

Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via cyclocondensation of hydrazines with carbonyl-containing precursors or nucleophilic displacement reactions. For example, 3-bromo-1H-pyrazolo[4,3-b]pyridine (28) was synthesized by heating 3-fluoro-2-formylpyridine with anhydrous hydrazine, followed by bromination . Intermediates are characterized using liquid chromatography-mass spectrometry (LC-MS) for purity and nuclear magnetic resonance (NMR) for structural confirmation. Boc-protection and deprotection steps (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 29) are monitored via IR and NMR to verify functional group transformations .

Q. How are substituent effects on the pyrazolo[3,4-b]pyridine core optimized for biological activity?

Substituents at positions 1, 3, and 4 significantly influence bioactivity. For instance, 4-(aryl)amino derivatives (e.g., compounds 7–13) were synthesized by treating 4-chloro-1H-pyrazolo[3,4-b]pyridine (6) with substituted anilines . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky aryl groups improve target binding . Systematic variation of substituents, followed by in vitro assays (e.g., alkaline phosphatase inhibition in ), guides optimization.

Q. What analytical techniques are critical for confirming pyrazolo[3,4-b]pyridine structures?

1D (, ) and 2D NMR (COSY, HETCOR) are essential for resolving spin-spin coupling and assigning heterocyclic protons/carbons . For ambiguous cases, X-ray crystallography (e.g., compound 15 in ) provides definitive stereochemical data. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulae and functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridines be achieved?

Chiral Rh(III) complexes enable asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding enantiomerically pure pyrazolo[3,4-b]pyridines (81–98% yield, 85–99% ee). The reaction proceeds via a Walden inversion (SN2) mechanism at the Rh center, with catalytic loading as low as 0.05 mol% . Gram-scale synthesis with retained enantioselectivity (96% ee) demonstrates industrial feasibility .

Q. How can contradictory biological activity data for structurally similar derivatives be resolved?

Contradictions often arise from off-target effects or assay variability. For example, compound 61 in showed potent h-TNAP inhibition, while analogs with minor substituent changes lacked activity. To resolve discrepancies:

Q. What strategies improve the metabolic stability of pyrazolo[3,4-b]pyridine-based drug candidates?

Metabolic stability is enhanced by:

- Introducing fluorine atoms (e.g., trifluoromethyl groups in ) to block oxidative metabolism.

- Replacing labile ethers (e.g., propoxy) with bioisosteres like thioethers (e.g., 6-(methylthio) derivatives in ).

- Employing prodrug approaches (e.g., tetrahydro-2H-pyran protection in ). Stability is assessed via liver microsome assays and LC-MS metabolite profiling .

Q. How are pyrazolo[3,4-b]pyridines evaluated for multitarget therapeutic potential (e.g., anticancer and antimicrobial activity)?

Derivatives are screened against panels of cancer cell lines (e.g., L1210, WI-L2 in ) and microbial strains (e.g., E. coli, S. aureus in ). For example, 1H-pyrazolo[3,4-b]pyridines with naphthyl and thiophenyl substituents (16c in ) showed dual antiproliferative and antibacterial effects. Mechanism studies include flow cytometry for apoptosis and ROS assays for oxidative stress .

Q. What computational methods aid in designing pyrazolo[3,4-b]pyridine inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding to targets like soluble guanylate cyclase (sGC) in or CDK1/2 in . 3D-QSAR models correlate substituent properties with activity, while molecular dynamics (MD) simulations assess binding stability . For example, nelociguat (a sGC stimulator) was optimized using free energy perturbation (FEP) calculations .

Methodological Challenges

Q. How are regioselectivity issues addressed during pyrazolo[3,4-b]pyridine functionalization?

Regioselective C-4 substitution is achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups in ) or nucleophilic displacement of 4-chloro intermediates (e.g., compound 5 in ). Competitive N-alkylation is minimized using bulky bases (e.g., CsCO) and low polarity solvents (e.g., toluene) .

Q. What protocols validate the purity of pyrazolo[3,4-b]pyridines for in vivo studies?

Rigorous purity (>95%) is ensured via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.